Cas no 926181-70-6 ([(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate)

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate structure
926181-70-6 structure
商品名:[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate
CAS番号:926181-70-6
MF:C22H22FN3O5S
メガワット:459.490587711334
CID:6315828
PubChem ID:16527210

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate 化学的及び物理的性質

名前と識別子

    • Z18712658
    • AKOS002482950
    • 926181-70-6
    • EN300-26688583
    • [(1-cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate
    • [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate
    • インチ: 1S/C22H22FN3O5S/c23-16-8-10-17(11-9-16)32(29,30)26-19-7-3-2-6-18(19)21(28)31-14-20(27)25-22(15-24)12-4-1-5-13-22/h2-3,6-11,26H,1,4-5,12-14H2,(H,25,27)
    • InChIKey: GEBKBMWIVYWXBY-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)F)(NC1=CC=CC=C1C(=O)OCC(NC1(C#N)CCCCC1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 459.12642015g/mol
  • どういたいしつりょう: 459.12642015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 134Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.7

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26688583-0.05g
[(1-cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate
926181-70-6 95.0%
0.05g
$212.0 2025-03-20

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate 関連文献

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoateに関する追加情報

[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate: A Comprehensive Overview

The compound with CAS No. 926181-70-6, known as [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a cyanocyclohexyl group, a carbamoyl methyl moiety, and a fluorobenzenesulfonamido group attached to a benzoate backbone. The integration of these functional groups imparts unique chemical properties, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of such compounds in the development of advanced materials and drug delivery systems. The cyanocyclohexyl group, for instance, is known for its stability and ability to participate in various chemical reactions, including cycloadditions and hydrogen bonding interactions. This makes it a valuable component in the synthesis of bioactive molecules. On the other hand, the fluorobenzenesulfonamido group contributes to the compound's hydrophilicity and potential for bioavailability enhancement in pharmaceutical formulations.

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Researchers have employed innovative techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production process. These advancements have not only improved the yield but also minimized the environmental impact associated with traditional synthetic methods.

In terms of applications, this compound has shown promise in the field of drug delivery. Its unique structure allows for controlled release mechanisms, which are critical in ensuring therapeutic efficacy while reducing side effects. Additionally, the benzoate backbone provides a platform for further functionalization, enabling the attachment of targeting ligands or imaging agents for use in nanomedicine.

Recent research has also explored the use of this compound in anti-tumor therapies. Studies conducted on cellular models have demonstrated its ability to inhibit key enzymes involved in cancer progression, suggesting potential as a lead compound for drug development. Furthermore, its sulfonamido group has been implicated in modulating cellular signaling pathways, offering new avenues for therapeutic intervention.

The environmental impact of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate has also been a topic of interest. Researchers have investigated its biodegradability and toxicity profiles under various conditions. Preliminary findings indicate that the compound exhibits low toxicity towards non-target organisms, making it a safer alternative to traditional chemotherapeutic agents.

In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate represents a significant advancement in modern organic chemistry. Its versatile structure and potential applications across multiple fields underscore its importance as a research focus. As ongoing studies continue to unravel its full potential, this compound is poised to play a pivotal role in shaping future innovations in medicine and materials science.

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